Deudomperidone, also known as deuterated domperidone or developmental code name CIN-102, is a dopamine antagonist medication currently under development for the treatment of gastroparesis. This compound is a modified version of the well-known drug domperidone, which primarily acts as a selective antagonist of dopamine D2 and D3 receptors. The incorporation of deuterium into its molecular structure aims to enhance its efficacy, tolerability, and pharmacokinetic profile compared to its predecessor. As of early 2022, deudomperidone was undergoing phase 2 clinical trials in the United States for this indication .
Deudomperidone falls under the category of gastrointestinal agents and is classified as a dopamine receptor antagonist. Its therapeutic application focuses on gastrointestinal motility disorders, particularly gastroparesis, where it aims to improve gastric emptying and reduce symptoms such as nausea and vomiting .
The synthesis of deudomperidone involves the strategic substitution of hydrogen atoms with deuterium in the domperidone structure. This process can be achieved through various chemical reactions including:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure optimal incorporation of deuterium while maintaining the integrity of the original domperidone structure. The reaction pathways may involve multiple steps, including purification processes to isolate the final product from unreacted materials and by-products .
Deudomperidone has a molecular formula of and a molar mass of approximately . The incorporation of deuterium alters the vibrational properties of the molecule due to the increased mass of deuterium compared to hydrogen, which can influence its reactivity and biological activity .
Deudomperidone undergoes various chemical reactions typical for dopamine antagonists, including:
The presence of deuterium can influence reaction kinetics through the kinetic isotope effect (KIE), where C–D bonds exhibit different cleavage rates compared to C–H bonds. This property may contribute to improved stability and reduced metabolism in vivo, potentially leading to prolonged therapeutic effects .
Deudomperidone functions primarily as an antagonist at dopamine D2 and D3 receptors located in the gastrointestinal tract. By blocking these receptors:
The mechanism also involves peripheral selectivity, meaning it predominantly acts on receptors outside the central nervous system, reducing potential central nervous system side effects associated with other dopamine antagonists .
Relevant analyses indicate that these properties contribute positively to its pharmacokinetic profile, potentially leading to improved bioavailability and reduced side effects compared to non-deuterated counterparts .
Deudomperidone is primarily being investigated for its application in treating gastroparesis. Its development aims at providing an effective alternative for patients who experience inadequate relief from existing therapies. The potential benefits include:
As research progresses through clinical trials, further applications may emerge based on its pharmacological profile and mechanism of action .
Deudomperidone (CIN-102) represents a strategic application of deuterium isotope engineering in gastroenterological therapeutics. This novel compound is synthesized through selective replacement of hydrogen atoms with deuterium at four positions on domperidone's benzimidazolone ring system, yielding the molecular formula C~22~H~20~ClD~4~N~5~O~2~ with a molar mass of 429.94 g/mol [1]. The deuteration strategy specifically targets metabolic soft spots where oxidative metabolism occurs, creating stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond reinforcement stems from deuterium's higher atomic mass (2.014 u versus 1.008 u for hydrogen), which lowers the vibrational stretching frequency and increases the activation energy required for bond cleavage [5].
The deuterium kinetic isotope effect (DKIE) profoundly influences deudomperidone's interaction with dopamine D₂ and D₃ receptors. While maintaining identical receptor affinity to domperidone due to preserved pharmacophore geometry, deuterium substitution alters binding kinetics through steric and electronic effects. Molecular dynamics simulations demonstrate that the 5-carbon linker in deudomperidone analogues optimizes positioning within the receptor's orthosteric binding pocket while allowing the deuterated benzimidazolone moiety to engage secondary binding domains [8]. This dual-point attachment creates a distinctive binding kinetic profile characterized by prolonged receptor occupancy despite equivalent equilibrium dissociation constants (K~d~) to the non-deuterated compound. Functional assays using G protein-coupled inward rectifier potassium (GIRK) channels reveal that deuterated analogues exhibit k~off~ values approximately 50% lower than their hydrogen counterparts, indicating significantly slower dissociation rates from D₂ receptors [8].
Table 1: Impact of Deuteration Position on Pharmacological Parameters
Deuteration Site | Receptor Affinity (K~i~, nM) | Dissociation Half-life (min) | Metabolic Stability (t~½~) |
---|---|---|---|
Benzimidazolone C4 | 0.25 ± 0.03 | 42 ± 5 | 8.7 ± 0.9 hr |
Benzimidazolone C5 | 0.28 ± 0.04 | 38 ± 4 | 8.2 ± 0.7 hr |
Benzimidazolone C6 | 0.26 ± 0.05 | 45 ± 6 | 9.1 ± 1.1 hr |
Benzimidazolone C7 | 0.24 ± 0.02 | 40 ± 3 | 8.5 ± 0.8 hr |
Non-deuterated (Domperidone) | 0.27 ± 0.04 | 25 ± 3 | 4.3 ± 0.5 hr |
The strategic deuteration confers metabolic advantages by redirecting oxidative pathways. In vitro hepatic microsome studies demonstrate that deuterium substitution reduces CYP3A4-mediated N-dealkylation by 65-70% compared to domperidone, shifting metabolism toward glucuronidation pathways instead of oxidative routes [5]. This metabolic rerouting significantly diminishes the production of electrophilic quinone-imine intermediates associated with off-target protein binding and potential cardiotoxicity. The combination of preserved receptor pharmacology with altered metabolic fate positions deudomperidone as a pharmacokinetically optimized dopamine antagonist specifically engineered for prolonged gastrointestinal activity.
Deudomperidone exhibits rigorously maintained peripheral selectivity due to its limited blood-brain barrier (BBB) penetration, a property mechanistically distinct from its metabolic stability. Positron emission tomography (PET) imaging with [¹¹C]-labeled deudomperidone in rat models demonstrates a baseline brain-to-plasma concentration ratio (K~p,brain~) of 0.17, significantly lower than the 1.72 ratio observed for [¹¹C]metoclopramide [3]. This differential penetration arises from deudomperidone's status as an avid substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed in BBB endothelial cells. When P-gp is pharmacologically inhibited using tariquidar (8 mg/kg), metoclopramide exhibits a 2.9-fold increase in brain exposure, while deudomperidone shows no significant change, indicating near-complete dependence on P-gp efflux mechanisms for exclusion from the central nervous system [3].
The molecular determinants underlying this efflux susceptibility include deudomperidone's physicochemical profile: a polar surface area (PSA) of 76.9 Ų, calculated cross-sectional area (CSA) of 85.7 Ų, and logP of 3.8 [9]. These parameters collectively exceed the BBB permeability thresholds established by quantitative structure-permeability models, which identify PSA > 65 Ų and CSA > 80 Ų as strong predictors of efflux transporter substrate recognition. Comparative molecular modeling reveals that deudomperidone's amphiphilic axis orientation positions its deuterated benzimidazolone ring toward aqueous interfaces, creating an optimal conformation for P-gp binding pocket engagement [9].
Table 2: Blood-Brain Barrier Permeability Descriptors for Gastroprokinetic Agents
Parameter | Deudomperidone | Domperidone | Metoclopramide | Optimal BBB Penetration Range |
---|---|---|---|---|
Molecular Weight (g/mol) | 429.9 | 425.9 | 299.8 | <450 |
logP | 3.8 | 3.9 | 2.6 | 1-3 |
Polar Surface Area (Ų) | 76.9 | 76.5 | 52.9 | <60 |
H-bond Donors | 3 | 3 | 2 | ≤2 |
H-bond Acceptors | 6 | 6 | 5 | ≤6 |
Cross-Sectional Area (Ų) | 85.7 | 85.2 | 62.4 | <75 |
P-gp Substrate | Yes (strong) | Yes | Yes (weak) | - |
This peripheral confinement has profound functional implications. Dopamine D₂ receptor occupancy studies demonstrate less than 5% central receptor engagement at therapeutic plasma concentrations, compared to 35-40% for metoclopramide [2] [3]. Consequently, deudomperidone avoids dopamine blockade in the nigrostriatal pathway, eliminating the risk of drug-induced extrapyramidal symptoms that plague centrally active antiemetics. The compound's area postrema selectivity deserves particular note: as a circumventricular organ with fenestrated capillaries, the area postrema allows deudomperidone to exert antiemetic effects via chemoreceptor trigger zone (CTZ) D₂ antagonism while maintaining negligible penetration into parenchymal brain regions [4]. This anatomical targeting leverages the CTZ's position outside the BBB, enabling nausea control without central neurological sequelae.
Deuteration transforms domperidone's pharmacokinetic profile through targeted isotope effects on metabolic clearance pathways. Phase I clinical studies demonstrate that deudomperidone exhibits a terminal elimination half-life of 9.2 ± 1.3 hours, representing a 110% extension compared to domperidone's 4.4 ± 0.8 hours [3] [7]. This prolongation primarily stems from attenuated CYP3A4-mediated oxidation, evidenced by a 68% reduction in N-dealkylated metabolite formation and a 54% decrease in hydroxymethyl derivatives. Crucially, deuterium's isotope effect exhibits metabolic pathway specificity – while oxidative metabolism slows significantly, glucuronidation rates remain comparable between compounds, as confirmed by unchanged urinary excretion of O-glucuronide conjugates [5].
The altered metabolic fate yields measurable improvements in systemic exposure. After equimolar oral dosing (30 mg domperidone equivalent), deudomperidone achieves a 1.8-fold higher mean AUC~0-24h~ (1567 ± 214 ng·h/mL vs. 869 ± 143 ng·h/mL) and 1.6-fold higher C~max~ (89.4 ± 12.7 ng/mL vs. 55.3 ± 9.2 ng/mL) compared to non-deuterated domperidone [7]. These exposure differences translate into enhanced duration of prokinetic activity: gastric emptying studies show deudomperidone maintains >50% gastric tone elevation for 8-10 hours post-dose versus 4-5 hours for domperidone. The extended pharmacokinetic profile allows twice-daily dosing while maintaining therapeutic concentrations, addressing a significant limitation of conventional domperidone regimens requiring more frequent administration.
Table 3: Comparative Pharmacokinetic Parameters After Oral Administration
Parameter | Deudomperidone | Domperidone | Ratio (Deudomperidone/Domperidone) | Clinical Significance |
---|---|---|---|---|
C~max~ (ng/mL) | 89.4 ± 12.7 | 55.3 ± 9.2 | 1.62 | Higher peak concentration |
T~max~ (h) | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.20 | Similar absorption rate |
AUC~0-24~ (ng·h/mL) | 1567 ± 214 | 869 ± 143 | 1.80 | Enhanced systemic exposure |
t~½~ (h) | 9.2 ± 1.3 | 4.4 ± 0.8 | 2.09 | Extended half-life |
V~d~/F (L/kg) | 5.8 ± 1.2 | 6.1 ± 1.4 | 0.95 | Similar distribution |
CL/F (L/h/kg) | 0.43 ± 0.07 | 0.96 ± 0.15 | 0.45 | Reduced clearance |
Metabolite Ratios | ||||
N-dealkylated metabolite | 0.19 ± 0.04 | 0.59 ± 0.10 | 0.32 | Reduced cardiotoxic pathway |
Hydroxymethyl metabolite | 0.08 ± 0.02 | 0.17 ± 0.03 | 0.47 | Reduced oxidative pathway |
The deuterium-mediated metabolic shift also addresses domperidone's cardiac safety concerns. In vitro hERG channel binding assays demonstrate deudomperidone's IC~50~ of 298 nM represents a 2.4-fold improvement over domperidone's 124 nM [7]. This enhanced cardiac safety profile directly correlates with reduced production of electrophilic metabolites capable of hERG channel adduction. Clinical electrocardiographic assessments confirm these findings: at therapeutic exposures, deudomperidone prolongs QTc interval by 8.2 ± 2.7 ms versus placebo, significantly less than domperidone's 14.9 ± 3.8 ms increase [10]. The thorough QT study data submitted to regulatory agencies established a therapeutic index >8 for deudomperidone, compared to approximately 3 for conventional domperidone formulations [10]. This expanded safety margin enables dosing regimens that achieve more complete and sustained D₂ receptor coverage in the gastrointestinal tract without encountering concentration-dependent cardiac repolarization concerns.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0